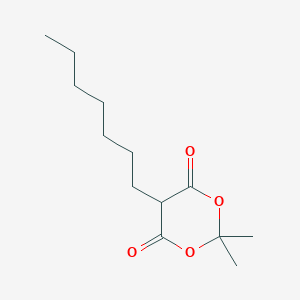![molecular formula C25H39O3PSi B14180849 Diphenyl[7-(triethoxysilyl)heptyl]phosphane CAS No. 919356-52-8](/img/structure/B14180849.png)
Diphenyl[7-(triethoxysilyl)heptyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is an organophosphorus compound with the molecular formula C25H39O3PSi . This compound features a phosphane group bonded to a heptyl chain, which is further functionalized with a triethoxysilyl group. The presence of both phosphane and silyl groups makes it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl[7-(triethoxysilyl)heptyl]phosphane typically involves the reaction of diphenylphosphine with a heptyl chain functionalized with a triethoxysilyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, facilitating its nucleophilic attack on the heptyl chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[7-(triethoxysilyl)heptyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols can react with the triethoxysilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilyl group.
Major Products Formed
Oxidation: Diphenyl[7-(triethoxysilyl)heptyl]phosphine oxide.
Substitution: Various substituted phosphane derivatives.
Hydrolysis: Silanol derivatives.
Scientific Research Applications
Diphenyl[7-(triethoxysilyl)heptyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of diphenyl[7-(triethoxysilyl)heptyl]phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The triethoxysilyl group can also interact with various substrates, facilitating their transformation in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diphenyl[7-(triethoxysilyl)heptyl]phosphane is unique due to its longer heptyl chain, which provides additional flexibility and potential for functionalization compared to its shorter-chain analogs. This makes it particularly useful in applications requiring extended molecular structures.
Properties
CAS No. |
919356-52-8 |
|---|---|
Molecular Formula |
C25H39O3PSi |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
diphenyl(7-triethoxysilylheptyl)phosphane |
InChI |
InChI=1S/C25H39O3PSi/c1-4-26-30(27-5-2,28-6-3)23-17-9-7-8-16-22-29(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3 |
InChI Key |
USIJXMOYIFNBNO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
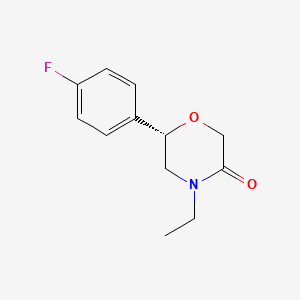
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
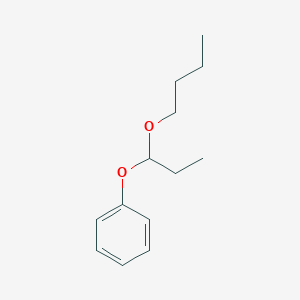
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
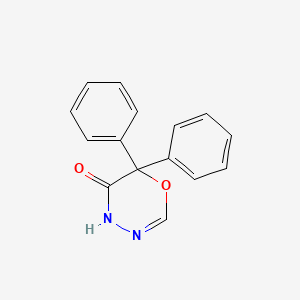
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
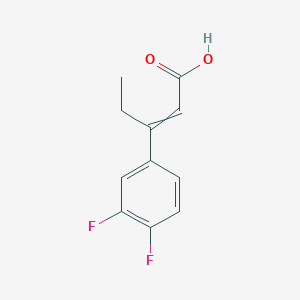
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
